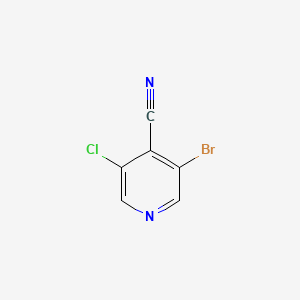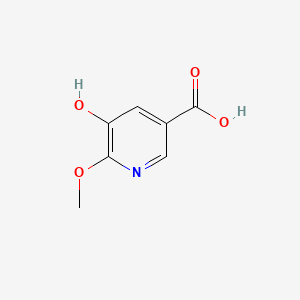
(6-(Butylthio)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Suzuki Cross-Coupling Reactions : Boronic acids, including (6-(Butylthio)pyridin-3-yl)boronic acid, are often utilized in Suzuki cross-coupling reactions. This process involves the coupling of boronic acids with aryl halides, facilitated by a palladium catalyst, to create various biaryl compounds. These reactions are fundamental in creating new chemical compounds for various applications (Bouillon et al., 2003).
Chemical Catalysis : Studies have shown that organic derivatives of boronic acid, like (6-(Butylthio)pyridin-3-yl)boronic acid, can interact with organometallic systems to explore new reaction pathways. This interaction is crucial for advancements in chemical catalysis (Anaby et al., 2014).
Synthesis of Heteroarylpyridine Derivatives : Boronic acids are used in the synthesis of various heteroarylpyridine derivatives. These compounds have potential applications in pharmaceuticals and material science (Smith et al., 2008).
Formation of Borylated Complexes : In pharmaceutical applications, boronic acids are vital in the synthesis of active pharmaceutical ingredients (APIs) through borylation reactions. These reactions are key to developing new drug candidates with potential anti-cancer and anti-tuberculosis properties (Sanghavi et al., 2022).
Development of Chemosensors : Certain boronic acids, including derivatives of (6-(Butylthio)pyridin-3-yl)boronic acid, have been studied for their potential use in developing organoboron-based chemosensors. These sensors can detect various analytes based on changes in fluorescence or color (Sundararaman et al., 2005).
Synthesis of Pyridine-Based Heteroaromatic Boronic Acid Derivatives : An innovative synthesis method for pyridine-based heteroaromatic boronic acid derivatives has been developed. This method is efficient for producing a range of functionalized heterocycles from accessible starting materials (Mora-Radó et al., 2016).
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that the studies with boronic acids, including “(6-(Butylthio)pyridin-3-yl)boronic acid”, will be extended in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(6-butylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOUPYDFQWNMCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Butylthio)pyridin-3-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

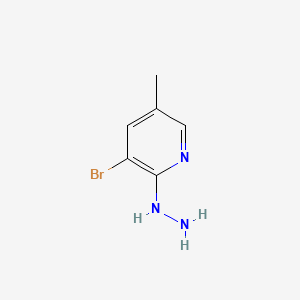
![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)
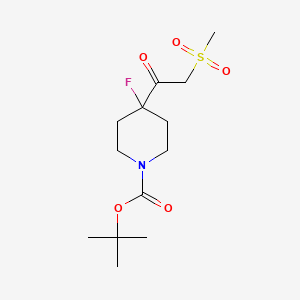
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)
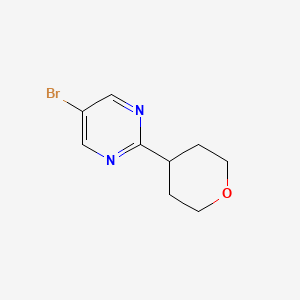
![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

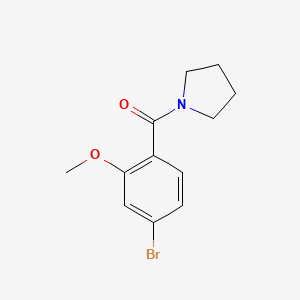
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)
![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)
